Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a steroid hormone naturally produced in the body as a metabolite of 17α-hydroxyprogesterone. [, , ] It is classified as a C21 steroid with three hydroxyl groups attached to the steroid nucleus. [] Pregnanetriol serves as a crucial marker for investigating steroid biosynthesis and identifying abnormalities within this pathway. [, , ] Its presence in urine provides valuable insight into the function of the adrenal glands, ovaries, and testes. [, , , ] Elevated levels of pregnanetriol are associated with various conditions, including congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands' ability to produce hormones. [, , , , ]
The synthesis of pregnanetriol involves several biochemical pathways, primarily starting from cholesterol. The key steps include:
Pregnanetriol has a molecular formula of and a molecular weight of approximately 318.49 g/mol. Its structure features:
Pregnanetriol participates in various chemical reactions primarily related to its metabolism:
Studies have shown significant correlations between pregnanetriol levels and other steroid hormones, indicating its utility in monitoring adrenal function .
Pregnanetriol exhibits several notable physical and chemical properties:
Pregnanetriol has significant scientific applications, particularly in endocrinology:
Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a reduced, trihydroxylated metabolite of progesterone-derived steroids. Its core structure retains the cyclopentane-perhydro-phenanthrene backbone characteristic of all steroid hormones, with specific hydroxylations at positions C-3 (α-orientation), C-17 (α-orientation), and C-20 (α-orientation) [1] [4]. The stereochemistry at C-5 (5β-hydrogen) distinguishes it from 5α-isomers like 5α-pregnane-3α,17α,20α-triol. This 5β-configuration arises from enzymatic reduction by 5β-reductase, which confers unique three-dimensional conformation and biological inactivity compared to hormonally active precursors [4] [8].
Table 1: Structural Characteristics of Key Pregnanetriol Isomers
Compound | C-5 Configuration | C-3 Hydroxyl | C-17/C-20 Orientation | Biological Activity |
---|---|---|---|---|
5β-Pregnanetriol | 5β (trans A/B rings) | 3α-OH | 17α,20α | Inactive metabolite |
5α-Pregnanetriol | 5α (cis A/B rings) | 3α-OH | 17α,20α | Rare minor metabolite |
Δ⁵-Pregnenetriol | Unsaturated (Δ⁵) | 3β-OH | 17α,20α | 3β-HSD deficiency marker |
Pregnanetriol is primarily derived from 17α-hydroxyprogesterone (17OHP) via sequential enzymatic reductions:
17α-hydroxyprogesterone serves as the immediate precursor for pregnanetriol formation. In healthy individuals, <5% of circulating 17OHP is shunted toward pregnanetriol. However, in 21-hydroxylase deficiency, the block in cortisol synthesis diverts 17OHP toward reductive metabolism, increasing pregnanetriol production >10-fold [3] [8]. This pathway occurs predominantly in the liver and kidneys, where reductases convert 17OHP to pregnanetriol without requiring 21-hydroxylation [8].
Pregnanetriol undergoes efficient glucuronidation by hepatic UDP-glucuronosyltransferases (UGT2B7) to form water-soluble conjugates. Over 95% is excreted in urine as pregnanetriol-3α-glucuronide, with minimal fecal elimination [4] [8]. Its urinary concentration exhibits age-dependent variations:
As an inactive metabolite, pregnanetriol's primary physiological role is pathway termination:
Table 2: Diagnostic Patterns of Urinary Steroids in Adrenal Disorders
Disorder | Pregnanetriol | Δ⁵-Pregnenetriol | Ratio (Δ⁵/PT) | 11-Ketopregnanetriol |
---|---|---|---|---|
Normal | <2 mg/24h | Undetectable | <0.1 | Absent |
21-Hydroxylase deficiency | ↑↑↑ (5–60 mg/24h) | Normal/↑ | <1.0 | Present |
3β-HSD deficiency | ↑ | ↑↑↑ | >1.0 | Absent |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6